2,2'3,4,4'-pentahydroxy benzophenone
CAS No.: 92379-42-5
Cat. No.: VC3781553
Molecular Formula: C13H10O6
Molecular Weight: 262.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92379-42-5 |
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Molecular Formula | C13H10O6 |
Molecular Weight | 262.21 g/mol |
IUPAC Name | (2,4-dihydroxyphenyl)-(2,3,4-trihydroxyphenyl)methanone |
Standard InChI | InChI=1S/C13H10O6/c14-6-1-2-7(10(16)5-6)11(17)8-3-4-9(15)13(19)12(8)18/h1-5,14-16,18-19H |
Standard InChI Key | GBQZZLQKUYLGFT-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1O)O)C(=O)C2=C(C(=C(C=C2)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1O)O)C(=O)C2=C(C(=C(C=C2)O)O)O |
Introduction
Chemical Properties and Structure
2,2'3,4,4'-Pentahydroxy benzophenone possesses a complex structure featuring a diphenyl ketone core with five hydroxyl groups distributed across both aromatic rings. The molecule's IUPAC name is (2,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, reflecting the distribution of hydroxyl groups with three on one ring and two on the other . This pattern of hydroxylation creates a unique electronic environment that influences the compound's chemical behavior and reactivity.
The chemical identity of 2,2'3,4,4'-pentahydroxy benzophenone is well-established with the following key parameters:
Table 1. Chemical Identity and Properties of 2,2'3,4,4'-Pentahydroxy Benzophenone
Parameter | Value |
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CAS Registry Number | 92379-42-5 |
Chemical Name | 2,2'3,4,4'-Pentahydroxy benzophenone |
Synonyms | 2,3,4,2',4'-Pentahydroxybenzophenone; Methanone, (2,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)- |
Molecular Formula | C13H10O6 |
Molecular Weight | 262.21 g/mol |
MDL Number | MFCD00083041 |
The structural features of 2,2'3,4,4'-pentahydroxy benzophenone include a carbonyl group connecting two differently hydroxylated phenyl rings. One ring contains hydroxyl groups at positions 2, 3, and 4, while the other ring has hydroxyl groups at positions 2' and 4'. This asymmetric distribution of hydroxyl groups creates distinct regions of electron density and hydrogen bonding capacity within the molecule .
The presence of five hydroxyl groups significantly affects the compound's physical properties, particularly its solubility profile. The multiple hydroxyl groups enhance water solubility compared to less hydroxylated benzophenones, while simultaneously decreasing solubility in non-polar solvents. These hydrophilic characteristics, combined with the molecule's aromatic nature, give 2,2'3,4,4'-pentahydroxy benzophenone amphiphilic properties that may be valuable for certain applications.
Synthesis Methods
The synthesis of 2,2'3,4,4'-pentahydroxy benzophenone can be achieved through several reaction pathways, with the most common methods involving the reaction between appropriately hydroxylated precursors. Based on available literature, two primary synthesis routes have been documented for this compound .
Reaction of 2,3,4-Trihydroxybenzoic Acid with Resorcinol
The first documented method involves the reaction of 2,3,4-trihydroxybenzoic acid with resorcinol (1,3-dihydroxybenzene) in the presence of specific catalysts. This approach utilizes the following conditions:
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Catalysts: Zinc chloride and phosphorous oxychloride
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Temperature: 70–80°C
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Reaction time: 1.5 hours
This synthetic route represents a condensation reaction where the carboxylic acid group of 2,3,4-trihydroxybenzoic acid reacts with resorcinol to form the benzophenone structure. The catalysts facilitate the reaction by activating the carboxylic acid group and promoting electrophilic aromatic substitution.
Table 2. Comparison of Synthesis Methods for 2,2'3,4,4'-Pentahydroxy Benzophenone
Method | Reactants | Catalysts | Temperature | Time | Reported Yield |
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Method 1 | 2,3,4-trihydroxybenzoic acid + resorcinol | ZnCl2 + POCl3 | 70-80°C | 1.5 hours | 65% |
Method 2 | 2,3,4-trihydroxybenzoic acid + resorcinol | ZnCl2 + polyphosphoric acid/H3PO4 (60:40), PCl3 | 27-37°C, then 60°C | 2 hours addition, then 16 hours | Not specified |
Both synthesis methods build upon established protocols for benzophenone synthesis, adapted to accommodate the specific hydroxylation pattern desired in the final product. The choice between these methods would depend on factors such as available equipment, reagent costs, scale of production, and specific purity requirements.
Applications and Uses
2,2'3,4,4'-Pentahydroxy benzophenone has several potential applications across various industries, primarily deriving from its structural characteristics and reactivity. While specific applications of this exact compound are somewhat limited in the available literature, its classification and structural features suggest several important uses.
Photoactive Compounds
The primary documented application of 2,2'3,4,4'-pentahydroxy benzophenone is as a raw material for photoactive compounds . Benzophenones are well-known for their photochemical properties, particularly their ability to absorb ultraviolet (UV) light. This characteristic makes them valuable as:
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UV absorbers in sunscreens and personal care products
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Photoinitiators in polymerization reactions
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Photostabilizers in plastics and other polymeric materials
The presence of multiple hydroxyl groups in 2,2'3,4,4'-pentahydroxy benzophenone likely modifies its photochemical properties compared to simpler benzophenones, potentially enhancing its effectiveness in certain photoactive applications. The hydroxyl groups can participate in rapid hydrogen transfer processes that are critical for the compound's function as a UV stabilizer.
Biological Activity
General Biological Activities of Benzophenones
Benzophenones represent a ubiquitous scaffold in medicinal chemistry due to their presence in numerous naturally occurring bioactive compounds . The benzophenone framework has been associated with a diverse range of biological activities, making derivatives of this structure valuable in drug discovery efforts. Known activities of benzophenone-containing compounds include:
These varied biological effects make benzophenones important structural motifs in both naturally occurring compounds and synthetic pharmaceutical agents.
Anti-inflammatory Properties of Hydroxylated Benzophenones
Hydroxylated benzophenones have demonstrated significant anti-inflammatory properties through various mechanisms. Research by Khanum et al. revealed that hydroxybenzophenones exhibited anti-inflammatory activity in carrageenan-induced foot pad edema assays and air pouch tests . Some hydroxybenzophenones have shown effectiveness comparable to reference non-steroidal anti-inflammatory drugs (NSAIDs) such as naproxen, indomethacin, and phenylbutazone.
The anti-inflammatory mechanisms of hydroxybenzophenones may involve:
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Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)
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Modulation of the p38 MAP kinase pathway
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Possible cyclooxygenase (COX) inhibition
Metal Complexes of 2,2'3,4,4'-Pentahydroxy Benzophenone
One particularly interesting aspect of 2,2'3,4,4'-pentahydroxy benzophenone is its ability to form complexes with various metal ions. The multiple hydroxyl groups serve as excellent coordination sites for metal binding, creating compounds with potentially novel properties and applications.
Lead and Copper Complexes
Available literature indicates that 2,2'3,4,4'-pentahydroxy benzophenone can form complexes with lead(II) and copper(II) ions. The preparation of these complexes involves mixing the benzophenone with soluble copper salt and lead salt solutions . The resulting metal complexes likely exhibit different physical, chemical, and biological properties compared to the parent benzophenone compound.
The formation of these metal complexes involves the deprotonation of one or more hydroxyl groups, allowing the oxygen atoms to coordinate with the metal center. The strategic placement of hydroxyl groups in 2,2'3,4,4'-pentahydroxy benzophenone creates potential chelating pockets that can bind metal ions with varying geometries and strengths.
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